
(5-Chloro-2-((triethylsilyl)methyl)phenyl)diphenylphosphane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-Chloro-2-((triethylsilyl)methyl)phenyl)diphenylphosphane is a chemical compound with the molecular formula C25H30ClPSi and a molecular weight of 425.02 g/mol It is characterized by the presence of a chloro group, a triethylsilyl group, and a diphenylphosphane moiety attached to a phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5-Chloro-2-((triethylsilyl)methyl)phenyl)diphenylphosphane typically involves the reaction of 5-chloro-2-bromomethylbenzene with triethylsilyl chloride in the presence of a base such as sodium hydride. The resulting intermediate is then reacted with diphenylphosphane under controlled conditions to yield the final product . The reaction conditions often require anhydrous solvents and inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bulk quantities of reagents and optimized reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
(5-Chloro-2-((triethylsilyl)methyl)phenyl)diphenylphosphane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the chloro group to other functional groups.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound yields phosphine oxides, while substitution reactions can produce a variety of substituted phenyl derivatives .
Applications De Recherche Scientifique
(5-Chloro-2-((triethylsilyl)methyl)phenyl)diphenylphosphane has several scientific research applications, including:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the synthesis of advanced materials and specialty chemicals.
Mécanisme D'action
The mechanism of action of (5-Chloro-2-((triethylsilyl)methyl)phenyl)diphenylphosphane involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, forming complexes with metal ions and influencing their reactivity. It can also interact with biological macromolecules, affecting their structure and function .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to (5-Chloro-2-((triethylsilyl)methyl)phenyl)diphenylphosphane include:
- (5-Bromo-2-((triethylsilyl)methyl)phenyl)diphenylphosphane
- (5-Iodo-2-((triethylsilyl)methyl)phenyl)diphenylphosphane
- (5-Methyl-2-((triethylsilyl)methyl)phenyl)diphenylphosphane
Uniqueness
What sets this compound apart from similar compounds is the presence of the chloro group, which imparts unique reactivity and properties. This makes it particularly useful in specific chemical reactions and applications where other halogenated or substituted derivatives may not be as effective .
Propriétés
Formule moléculaire |
C25H30ClPSi |
|---|---|
Poids moléculaire |
425.0 g/mol |
Nom IUPAC |
[5-chloro-2-(triethylsilylmethyl)phenyl]-diphenylphosphane |
InChI |
InChI=1S/C25H30ClPSi/c1-4-28(5-2,6-3)20-21-17-18-22(26)19-25(21)27(23-13-9-7-10-14-23)24-15-11-8-12-16-24/h7-19H,4-6,20H2,1-3H3 |
Clé InChI |
MTDVADNATIATEN-UHFFFAOYSA-N |
SMILES canonique |
CC[Si](CC)(CC)CC1=C(C=C(C=C1)Cl)P(C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


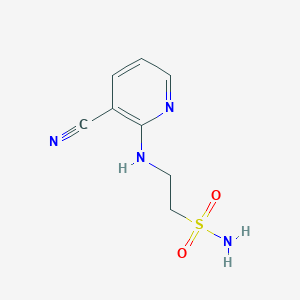
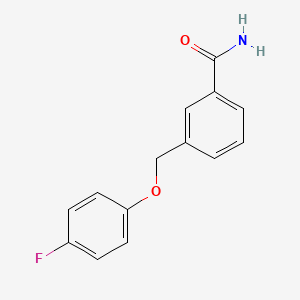
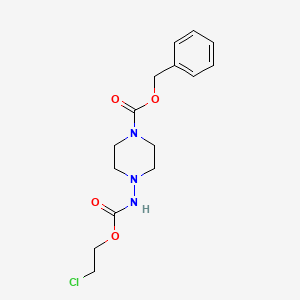

![(6S,8aR)-1,1-Dimethyl-3-oxohexahydro-3H-oxazolo[3,4-a]pyridine-6-carboxylic acid](/img/structure/B14895099.png)
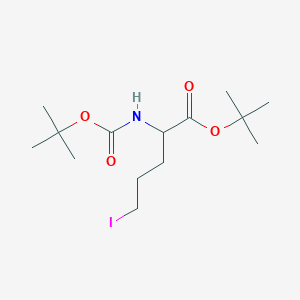
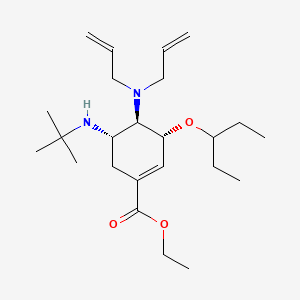
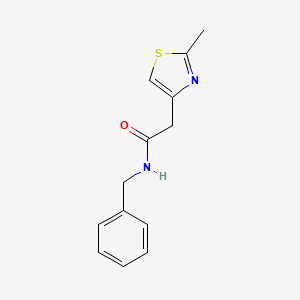
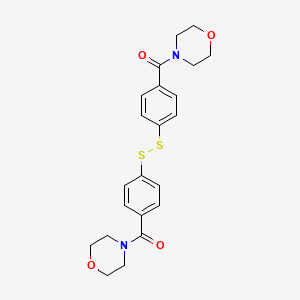
![2-Fluorobicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B14895131.png)

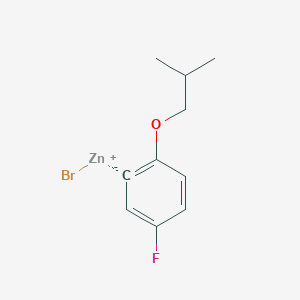
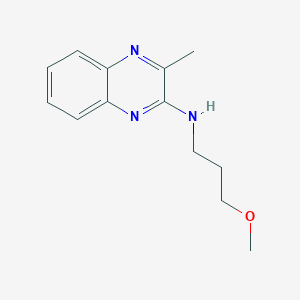
![N-cyclopentyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carboxamide](/img/structure/B14895152.png)
